2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol
CAS No.: 884497-64-7
Cat. No.: VC8005750
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 884497-64-7 |
|---|---|
| Molecular Formula | C11H23N3O |
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | 2-(4-piperidin-4-ylpiperazin-1-yl)ethanol |
| Standard InChI | InChI=1S/C11H23N3O/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11/h11-12,15H,1-10H2 |
| Standard InChI Key | YNGKKJBRHMCKAO-UHFFFAOYSA-N |
| SMILES | C1CNCCC1N2CCN(CC2)CCO |
| Canonical SMILES | C1CNCCC1N2CCN(CC2)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol, delineates its structure:
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Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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Piperidine substituent: A saturated six-membered ring with one nitrogen atom, attached to the piperazine core at position 4.
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Ethanol spacer: A two-carbon chain with a hydroxyl group, connected to the piperazine nitrogen.
Table 1: Key Physicochemical Properties (Inferred from Analogs)
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₂₁N₃O |
| Molecular Weight | 227.31 g/mol |
| LogP (Partition Coefficient) | ~1.2 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (hydroxyl, piperidine NH) |
| Hydrogen Bond Acceptors | 4 (piperazine N, hydroxyl O) |
The ethanol group enhances water solubility compared to purely hydrophobic analogs, while the piperidine-piperazine system enables interactions with G protein-coupled receptors (GPCRs) and ion channels .
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol likely involves:
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N-alkylation of piperazine: Reacting piperazine with 2-chloroethanol to introduce the ethanol moiety.
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Coupling with piperidine: Subsequent reaction with 4-chloropiperidine or via reductive amination using piperidin-4-one.
A representative pathway for a related compound, 2-{4-[1-(3-Chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol (ChemSpider ID: 706583), involves:
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Amination of 2-chloroethanol with 1-(3-chlorobenzyl)piperidin-4-amine .
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Purification via column chromatography and characterization by NMR and mass spectrometry .
Table 2: Spectral Data for Analogous Compounds
| Technique | Key Signals (Analog Example) |
|---|---|
| ¹H-NMR | δ 3.5–4.0 ppm (m, ethanol -CH₂OH) |
| ¹³C-NMR | δ 60.2 (ethanol C-OH), δ 52.4 (piperazine) |
| HRMS | m/z 227.31 [M+H]+ |
Applications in Drug Development
Kinase Inhibitors
The compound’s piperazine core is a hallmark of kinase inhibitors like imatinib. Structural optimization could yield candidates targeting EGFR or VEGFR-II .
Antimicrobial Agents
Piperazine-ethanol hybrids show activity against Mycobacterium tuberculosis (MIC: 2–8 μg/mL), suggesting utility in infectious disease therapy .
Future Directions and Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Systematically modifying the piperidine and ethanol moieties to enhance potency.
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In Vivo Efficacy Models: Testing in xenograft models for anticancer activity.
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CFTR Potentiation Assays: Evaluating chloride transport in cell lines expressing mutant CFTR .
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